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Protocol Specification: Dosing Regimen & Schedules

The combination therapy involves two distinct treatment schedules, depending on whether copanlisib is
paired with gemcitabine alone or with the GemCis doublet. The determined Maximum Tolerated Dose

(MTD) and Recommended Phase I Dose (RP2D) for copanlisib is 0.8 mg/kg for both combinations [1] [2].
The tables below detail the dosing schedules and standard dose modifications.

Table 1: Combination Therapy Dosing Schedules

Copanlisib + Gemcitabine (28- Copanlisib + Cisplatin + Gemcitabine (21-day

Component
day cycle) [1] [2] cycle) [1] [3][2]

Copanlisib 0.8 mg/kg IV, on Days 1, 8, and 15 0.8 mg/kg (flat 60 mg dose used in Phase 2) IV,
on Days 1 and 8 [3] [4]

Gemcitabine 1000 mg/m2 1V, on Days 1, 8, and 1000 mg/m2 1V, on Days 1 and 8
15

Cisplatin Not applicable 25 mg/m2 1V, on Days 1 and 8

Table 2: Common Dose Modification Guidelines for Gemcitabine [5]
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Toxicity Dose Modification

Myelosuppression (Day of  Reduce dose to 50% for ANC 1000-1499/uL or platelets 75,000-99,999/

Treatment) pL; withhold for ANC <1000/pL or platelets <75,000/pL.

Recurrent Hematologic Permanently reduce gemcitabine dose to 800 mg/m2 upon initial

Toxicity occurrence; further reduce to 800 mg/m?2 on Day 1 only for subsequent
toxicity.

Non-Hematologic Toxicity Permanently discontinue for unexplained dyspnea, severe pulmonary
toxicity, HUS, severe renal/hepatic impairment, CLS, or PRES.

Experimental Protocol & Workflow

This section outlines the key methodological details for implementing the copanlisib-GemCis combination

regimen, based on the procedures from the cited clinical trials.

Patient Selection Criteria

¢ Inclusion Criteria: Patients aged =18 years with histologically/cytologically confirmed, advanced, or
refractory solid tumors for whom gemcitabine or GemCis is medically appropriate. This included an
expansion cohort for patients with Biliary Tract Cancer (BTC). Patients must have at least one
measurable lesion per RECIST 1.1 and an ECOG Performance Status of O or 1 [6] [2].

¢ Exclusion Criteria: Uncontrolled Type 1 or 2 diabetes or hyperglycemia; poorly controlled
hypertension; concurrent use of strong CYP3A4 inhibitors or inducers; and active cardiac disease [6].

Drug Administration Sequence

For the triple combination on a 21-day cycle, the following administration sequence and timing must be

strictly adhered to on Days 1 and 8 [6]:

Hour 0-1: Cisplatin IV infusion (25 mg/m? in 1L 0.9% NacCl) over 60 minutes.
Hour 1-1.5: IV infusion of 500 mL 0.9% NacCl over 30 minutes (hydration).
Hour 1.5-2: Gemcitabine 1V infusion (1000 mg/m2) over 30 minutes.

Hour 3-4: Copanlisib 1V infusion (0.8 mg/kg or 60 mg) over 60 minutes.
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The following diagram illustrates the experimental workflow for a single treatment cycle of the triple

combination therapy.

Start 21-Day Cycle

Day 1: Treatment Administration

Days 2-7: Treatment Break

Day 8: Treatment Administration

Treatment Administration (Days 1 & 8)

Days 9-21: Treatment Break 1. Cisplatin IV 2. Hydration with 0.9% NaCl 3. Gemcitabine IV 4. Copanlisib IV
and Monitoring (25 mg/m2 over 60 min) (500 mL over 30 min) (1000 mg/m2 over 30 min) (0.8 mg/kg over 60 min)

Cycle End

Click to download full resolution via product page

Safety and Efficacy Monitoring

e Safety Monitoring: Perform frequent monitoring of blood glucose, blood pressure, complete blood
count (CBC) with differential, and serum chemistries [1] [3]. In the phase Il study, common grade 3/4
adverse events included decreased neutrophil count (45.83%), anemia (25%), increased lipase
(25%), and hypertension (20.8%) [3].

e Efficacy Assessment: Tumor imaging (CT or MRI) should be performed at screening and then every
two cycles (every 6 weeks) thereafter. Tumor response is assessed using RECIST 1.1 criteria [2].
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Mechanistic Rationale & Biomarker Analysis

The scientific rationale for this combination lies in targeting the PI3K/AKT/mTOR pathway, a key driver of
tumorigenesis that is also implicated in conferring resistance to chemotherapy [2]. Copanlisib, a potent pan-
class I PI3K inhibitor, is hypothesized to overcome this resistance and enhance the cytotoxic effects of

gemcitabine and cisplatin [2].

Biomarker analysis was integrated into the clinical protocols:

¢ Genetic Mutations: Pre-treatment plasma and tumor tissue samples can be analyzed for mutations
in genes like PIK3CA, KRAS, and BRAF using next-generation sequencing (e.g., FoundationOne
panel) and BEAMing technology [1] [2].

e PTEN Protein Loss: Tumor PTEN protein levels can be assessed via immunohistochemistry
(IHC). In the phase II study, patients with low PTEN expression showed a trend toward improved
median overall survival (17.9 vs. 7.0 months, P=0.19), suggesting PTEN loss may be a potential
predictive biomarker for copanlisib efficacy, though not statistically significant in this cohort [3].

Key Conclusions for Clinical Translation

¢ Established Dosing: The RP2D of 0.8 mg/kg for copanlisib on Days 1 and 8 of a 21-day cycle with
standard GemCis is safe and manageable, with a characteristic on-target AE profile of hyperglycemia
and hypertension [1] [3].

o Efficacy Signal: The triple combination demonstrated a promising response in a Phase | BTC
expansion cohort, with one complete response and three partial responses (RR 17.4%) [1]. However,
a subsequent Phase Il study in advanced BTC did not meet its primary endpoint, showing no
significant improvement in 6-month PFS compared to historical controls with GemCis alone [3] [4].

e Biomarker-Driven Future: The correlation between low PTEN expression and longer OS/PFS, while
not statistically significant, provides a strong rationale for future biomarker-selected studies to identify
the patient subpopulation most likely to benefit from this combination therapy [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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